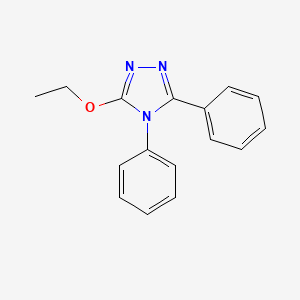

3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

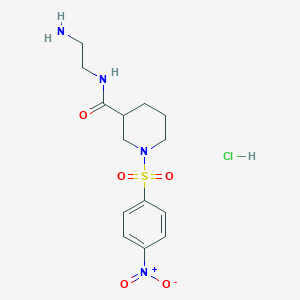

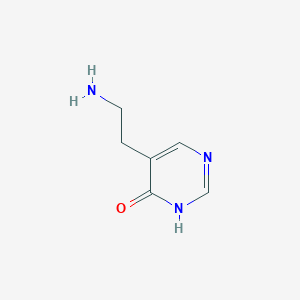

3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole is a biochemical compound used for proteomics research . It has a molecular weight of 265.31 and a molecular formula of C16H15N3O . It is a solid substance that is stored at room temperature .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, which includes 3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole, has been a topic of interest due to their broad biological activities . Various methods have been developed over the past 20 years . For instance, one method involves the cyclization reaction of 1,4-diphenyl thiosemicarbazide in alkaline media . Another method involves triflic anhydride activation followed by microwave-induced cyclodehydration .Molecular Structure Analysis

The molecular structure of 3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole is characterized by the presence of three nitrogen atoms and two carbon atoms in the triazole ring . The InChI code for this compound is 1S/C16H15N3O/c1-2-20-16-18-17-15 (13-9-5-3-6-10-13)19 (16)14-11-7-4-8-12-14/h3-12H,2H2,1H3 .Physical And Chemical Properties Analysis

3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole is a solid substance that is stored at room temperature . It has a molecular weight of 265.31 and a molecular formula of C16H15N3O .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Triazole derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. The adsorption of these compounds onto the metal surface follows the Langmuir adsorption isotherm, significantly reducing corrosion rates. Investigations reveal that the inhibition efficiency is influenced by the molecular structure of the compounds, with certain derivatives showing high effectiveness in protecting mild steel against corrosion in both hydrochloric and sulfuric acid media (Li et al., 2007) (Bentiss et al., 2007).

Propiedades

IUPAC Name |

3-ethoxy-4,5-diphenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-2-20-16-18-17-15(13-9-5-3-6-10-13)19(16)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZJSUMPUBXYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-4,5-diphenyl-4H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6-Phenylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2733888.png)

![1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine](/img/structure/B2733891.png)

![7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2733897.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733898.png)

![3-[6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2733899.png)

![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)

![(E)-2-cyano-N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733908.png)